

Water solubility of bis(2-chloroethyl)ammonium chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(2-chloroethyl)ammonium chloride

Cat. No.: B7767264

[Get Quote](#)

An In-depth Technical Guide on **Bis(2-chloroethyl)ammonium Chloride**: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)ammonium chloride, also known as Nor-nitrogen mustard hydrochloride (CAS No: 821-48-7), is a vital organic compound widely utilized as a reactive intermediate in organic synthesis.^[1] Its primary significance lies in its role as a key precursor for the production of nitrogen mustard-based alkylating agents, a class of compounds extensively used in chemotherapy for treating various cancers.^{[2][3]} The high reactivity of its two chloroethyl groups allows for the alkylation of nucleophilic sites on biological macromolecules, a property that is fundamental to the cytotoxic action of the drugs derived from it.^{[4][5]} This technical guide provides a comprehensive overview of its water solubility, detailed experimental protocols for its synthesis and analysis, and the biological pathways associated with its derivatives.

Physicochemical Properties

Bis(2-chloroethyl)ammonium chloride is a white to beige crystalline powder.^{[6][7]} A summary of its key physicochemical properties is presented below.

Property	Value	Reference(s)
CAS Number	821-48-7	[8]
Molecular Formula	C ₄ H ₁₀ Cl ₃ N	[8]
Molecular Weight	178.49 g/mol	[7]
Appearance	White to beige crystalline powder	[6][7]
Melting Point	212-215 °C (with decomposition)	[8][9]
Water Solubility	>100 g/L	[8][9]
IUPAC Name	2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride	[10]

Experimental Protocols

Detailed methodologies for the determination of water solubility, chemical synthesis, and analytical characterization are crucial for researchers working with this compound.

Determination of Water Solubility

This protocol describes a standard method for determining the aqueous solubility of **bis(2-chloroethyl)ammonium chloride**.[\[11\]](#)

Objective: To quantify the solubility of **bis(2-chloroethyl)ammonium chloride** in water at a constant temperature.

Materials:

- **Bis(2-chloroethyl)ammonium chloride**
- Deionized water
- Stir plate and magnetic stir bar

- Constant temperature bath
- Analytical balance
- Volumetric flasks
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

- Equilibration: Maintain a constant temperature for the deionized water using the temperature bath.
- Saturation: To a fixed volume of the temperature-controlled water, add increasing, pre-weighed amounts of **bis(2-chloroethyl)ammonium chloride**.
- Stirring: Stir the solution vigorously using a magnetic stirrer until a saturated solution is achieved, indicated by the presence of undissolved solid material.
- Settling: Allow the undissolved solid to settle by ceasing stirring and letting the solution stand.
- Separation: Carefully centrifuge an aliquot of the supernatant to remove any suspended solid particles.
- Quantification: Analyze the concentration of the dissolved solute in the clear supernatant using a validated HPLC method.^[11] This involves creating a calibration curve with standard solutions of known concentrations to accurately determine the concentration in the saturated sample.^[11]

Synthesis of Bis(2-chloroethyl)ammonium chloride

The most common synthetic route involves the reaction of diethanolamine with thionyl chloride.
^[2]^[12]

Objective: To synthesize **bis(2-chloroethyl)ammonium chloride** from diethanolamine.

Materials:

- Diethanolamine
- Thionyl chloride (SOCl_2)
- 1,2-Dichloroethane (anhydrous)
- Methanol

Procedure:

- In a 1 L round-bottom flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine to 300 mL of anhydrous 1,2-dichloroethane.[12]
- Slowly add 51.0 mL of thionyl chloride to the stirred mixture. A solid suspension will form immediately.[12]
- Warm the mixture to approximately 50°C to dissolve the initial suspension.[12]
- Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. During the reflux period, the solid will dissolve and then a crystalline solid will reappear.[12]
- After 3 hours, cool the mixture and carefully quench the reaction by adding 20 mL of methanol.[12]
- Remove the solvents under reduced pressure using a rotary evaporator. The resulting white crystalline material is **bis(2-chloroethyl)ammonium chloride**, typically obtained in a quantitative yield.[12]
- The crude product can be purified by recrystallization from a suitable solvent system like methanol/ether.[7]

Analytical Characterization (HPLC Method)

Purity analysis is essential to ensure the quality of the synthesized compound. A reverse-phase HPLC method is commonly employed.[2][6]

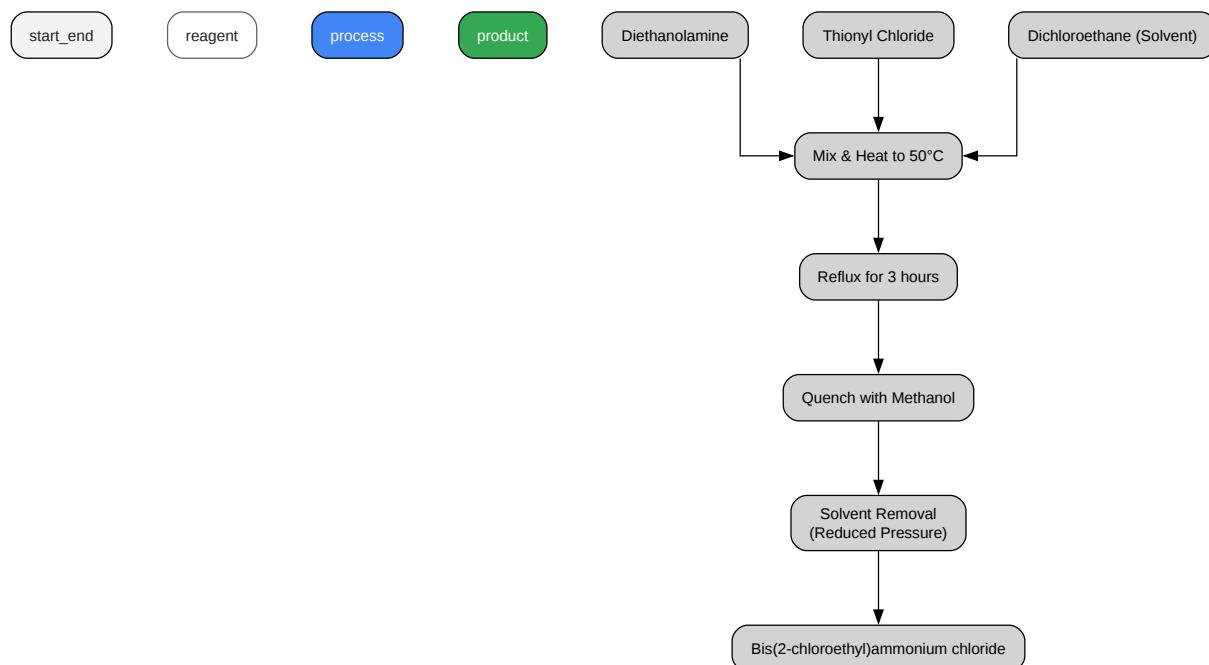
Objective: To determine the purity of a **bis(2-chloroethyl)ammonium chloride** sample.

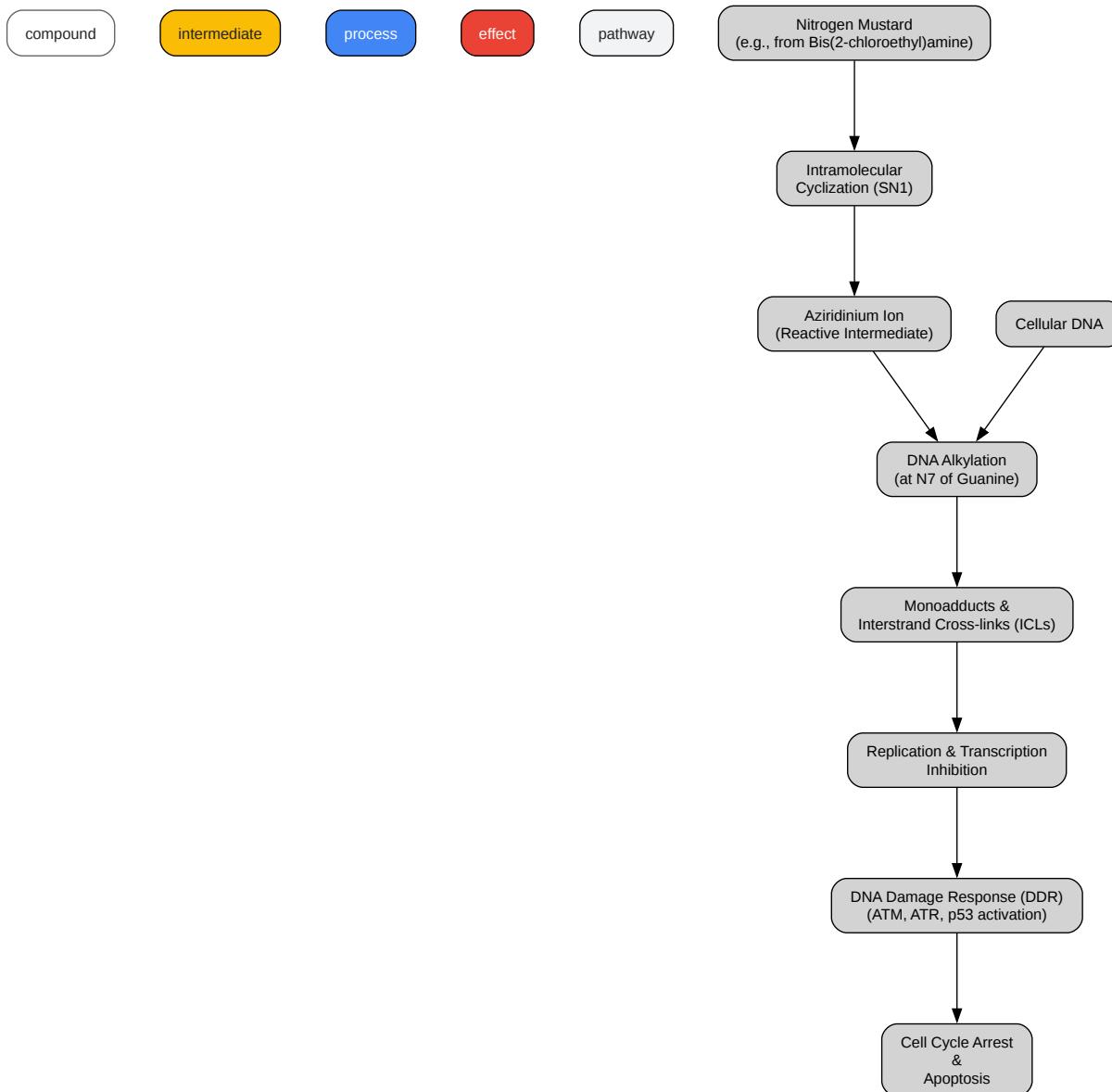
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.[2]

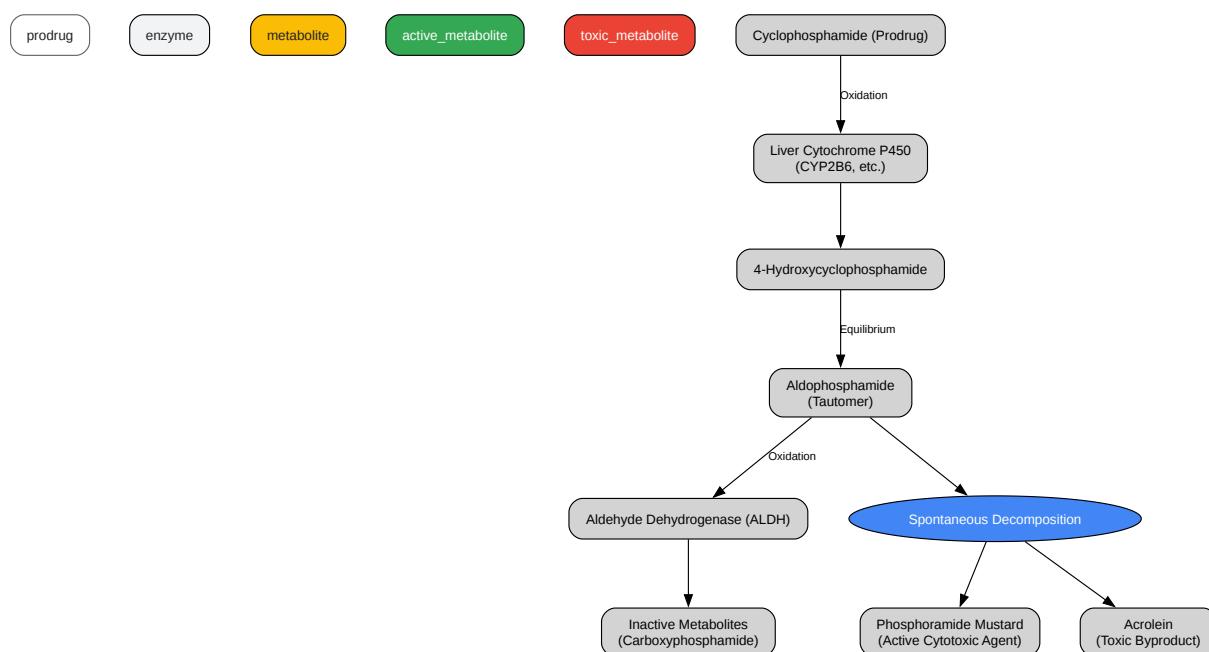
Chromatographic Conditions:

- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).[2]
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[2]
- Flow Rate: 1.0 mL/min.[2]
- Detection: UV at 195-210 nm.[2][6]
- Injection Volume: 10-20 μ L.[2][6]
- Column Temperature: 30-40 °C.[2][6]

Procedure:


- Standard Preparation: Prepare a standard solution of **bis(2-chloroethyl)ammonium chloride** of a known concentration (e.g., 1.0 mg/mL) in a suitable diluent like water.[6]
- Sample Preparation: Prepare the test sample solution at the same concentration as the standard.[6]
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Calculate the percentage purity by comparing the area of the main peak in the sample chromatogram to the total peak area.[2]


Workflows and Signaling Pathways


The utility of **bis(2-chloroethyl)ammonium chloride** in drug development stems from its role as a precursor to potent DNA alkylating agents. The following diagrams illustrate its synthesis and the mechanism of action of its derivatives.

Synthesis Workflow

The synthesis of **bis(2-chloroethyl)ammonium chloride** is a straightforward chemical process that can be represented as a logical workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. Therapeutic journey of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. echemi.com [echemi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 10. Nitrogen Mustards -Medicinal Chemistry -----College of Pharmacy | PDF [slideshare.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Water solubility of bis(2-chloroethyl)ammonium chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7767264#water-solubility-of-bis-2-chloroethyl-ammonium-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com